molecular formula C13H19N3O B2635491 1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide CAS No. 2097857-65-1

1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2635491
CAS No.: 2097857-65-1
M. Wt: 233.315
InChI Key: HRMBMFVGFZPAGR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with dimethyl groups and a cyclohexyl moiety with a methylene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Cyclohexyl Moiety: The cyclohexyl group with a methylene substituent can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a cyclohexyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl moiety, where the methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,5-Dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the cyclohexyl moiety, which may result in different biological activities.

    N-(4-Methylidenecyclohexyl)-1H-pyrazole-3-carboxamide: Lacks the dimethyl substitutions on the pyrazole ring.

Uniqueness

1,5-Dimethyl-N-(4-methylidenecyclohexyl)-1H-pyrazole-3-carboxamide is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

1,5-dimethyl-N-(4-methylidenecyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-6-11(7-5-9)14-13(17)12-8-10(2)16(3)15-12/h8,11H,1,4-7H2,2-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMBMFVGFZPAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2CCC(=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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